
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride is a chemical compound with the molecular formula C₁₆H₃₄Cl₃N₃ and a molecular weight of 374.82 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo nonane core and a piperidinopropyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride involves several steps. One common synthetic route includes the reaction of 3,9-diazabicyclo(3.3.1)nonane with 9-methyl-3-(3-piperidinopropyl) in the presence of hydrochloric acid to form the trihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods ensure consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidinopropyl side chain, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The piperidinopropyl side chain enhances its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride include:
3,9-Diazabicyclo(3.3.1)nonane: This compound shares the same bicyclic core but lacks the piperidinopropyl side chain.
9-Methyl-3-(3-piperidinopropyl)-3,9-diazabicyclo(3.3.1)nonane: This compound is similar but may differ in the number of hydrochloride groups or other substituents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101607-38-9 |
|---|---|
Molekularformel |
C16H34Cl3N3 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
9-methyl-3-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrochloride |
InChI |
InChI=1S/C16H31N3.3ClH/c1-17-15-7-5-8-16(17)14-19(13-15)12-6-11-18-9-3-2-4-10-18;;;/h15-16H,2-14H2,1H3;3*1H |
InChI-Schlüssel |
GXOQUHHRHXVPGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CN(C2)CCCN3CCCCC3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


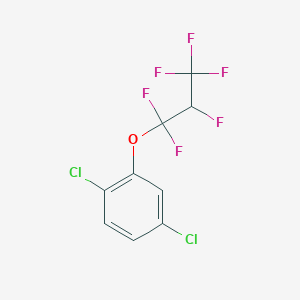
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)


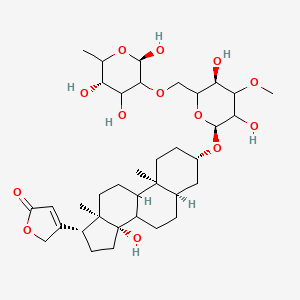
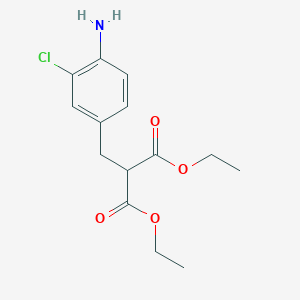


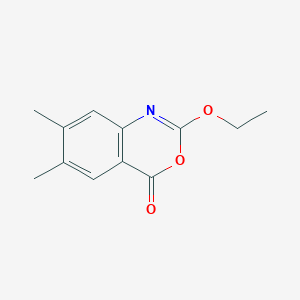


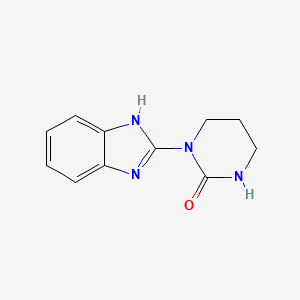
![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
